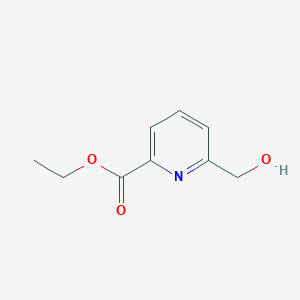

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate

描述

Fundamental Chemical Characteristics

Structural Properties and Nomenclature

IUPAC Naming and Alternative Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is ethyl 6-(hydroxymethyl)pyridine-2-carboxylate. This systematic naming convention reflects the core pyridine ring structure with substituents at the 2- and 6-positions. The compound is also recognized by several alternative nomenclature systems and synonyms that emphasize different structural aspects. According to Chemical Abstracts Service nomenclature, the compound is identified as 2-Pyridinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester. This alternative naming system begins with the pyridine ring numbered according to the nitrogen position, clearly indicating the carboxylic acid functionality at position 2 and the hydroxymethyl group at position 6.

Additional commonly used synonyms include ethyl 6-(hydroxymethyl)picolinate, which incorporates the term "picolinate" referring to pyridine-2-carboxylate derivatives. The systematic name 6-HYDROXYMETHYL-PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER provides a complete structural description that explicitly identifies each functional component. The compound carries the Chemical Abstracts Service registry number 41337-81-9, which serves as a unique identifier in chemical databases and regulatory documentation.

Molecular Structure and Stereochemistry

The molecular structure of this compound features a six-membered aromatic pyridine ring as the central scaffold. The pyridine nitrogen occupies position 1 of the ring system, while the carboxylate ester group extends from carbon 2 and the hydroxymethyl substituent branches from carbon 6. The molecular formula C9H11NO3 indicates the presence of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in this specific pattern.

The International Chemical Identifier (InChI) string InChI=1S/C9H11NO3/c1-2-13-9(12)8-5-3-4-7(6-11)10-8/h3-5,11H,2,6H2,1H3 provides a standardized representation of the molecular connectivity. This notation reveals that the hydroxyl group of the hydroxymethyl substituent remains as a free alcohol, contributing to the compound's hydrogen bonding capabilities. The Simplified Molecular Input Line Entry System (SMILES) notation O=C(OCC)C=1N=C(C=CC1)CO offers a linear representation that clearly shows the carbonyl oxygen double-bonded to the carboxylate carbon, the ethyl ester linkage, and the aromatic pyridine system.

The stereochemical considerations for this compound are relatively straightforward due to the planar nature of the aromatic pyridine ring. The carboxylate ester group maintains coplanarity with the pyridine ring through conjugation, while the hydroxymethyl group extends outward from the ring plane. The absence of chiral centers in the molecule eliminates concerns about optical isomerism, making this compound achiral.

Functional Group Analysis

This compound contains three distinct functional groups that contribute to its chemical reactivity and biological activity. The primary functional group is the ethyl ester moiety (-COOEt) attached to the pyridine ring at position 2. This ester functionality imparts hydrolytic susceptibility under both acidic and basic conditions, enabling the compound to serve as a prodrug or precursor to the corresponding carboxylic acid. The ester carbonyl carbon exhibits electrophilic character, making it susceptible to nucleophilic attack by hydroxide ions, amines, and other nucleophiles.

The secondary functional group is the primary alcohol within the hydroxymethyl substituent (-CH2OH) at position 6 of the pyridine ring. This alcohol group provides a site for hydrogen bonding interactions and can undergo typical alcohol reactions including oxidation to aldehyde or carboxylic acid, esterification, and etherification. The primary nature of this alcohol makes it readily accessible for chemical modification and contributes to the compound's solubility in polar solvents.

The tertiary functional component is the pyridine nitrogen, which acts as a Lewis base capable of coordination with metal ions and protonation under acidic conditions. The electron-withdrawing effects of both the carboxylate ester and the hydroxymethyl group influence the basicity of the pyridine nitrogen, making it less basic than unsubstituted pyridine. This modified basicity affects the compound's behavior in acid-base reactions and its coordination chemistry with transition metals.

Physicochemical Properties

Physical Constants and Measurements

The physical constants of this compound have been determined through various analytical methods and provide essential information for handling and application of this compound. The molecular weight of 181.19 g/mol represents the sum of atomic masses for the molecular formula C9H11NO3. The compound exhibits a density of 1.201 g/cm³, indicating that it is denser than water, which affects its behavior in biphasic extraction systems and influences its handling characteristics.

The boiling point has been determined to be 337.114°C at 760 mmHg, reflecting the significant intermolecular forces present due to hydrogen bonding capabilities of both the hydroxyl and ester functionalities. This relatively high boiling point suggests thermal stability under moderate heating conditions but indicates that distillation purification would require elevated temperatures. The flash point of 157.681°C provides important information for safe handling procedures, indicating the temperature at which the compound's vapors can ignite in the presence of an ignition source.

| Physical Property | Value | Units |

|---|---|---|

| Molecular Weight | 181.19 | g/mol |

| Density | 1.201 | g/cm³ |

| Boiling Point | 337.114 | °C at 760 mmHg |

| Flash Point | 157.681 | °C |

| Refractive Index | 1.538 | - |

| Vapor Pressure | 0 | mmHg at 25°C |

The refractive index of 1.538 provides information about the compound's optical properties and can be used for identification and purity assessment. The negligible vapor pressure of 0 mmHg at 25°C indicates low volatility at room temperature, suggesting that the compound will not readily evaporate under normal storage conditions. This low volatility is consistent with the presence of hydrogen-bonding functional groups that increase intermolecular attractions.

Spectroscopic Characterization

Spectroscopic characterization of this compound provides detailed information about its molecular structure and functional groups. Proton nuclear magnetic resonance (1H NMR) spectroscopy reveals characteristic signals that confirm the structural assignments. The ethyl ester group displays typical patterns with the methyl protons appearing as a triplet and the methylene protons as a quartet due to coupling interactions. The hydroxymethyl group contributes a distinctive singlet for the CH2 protons and a broad signal for the hydroxyl proton, which may exchange with deuterium in deuterated solvents.

The aromatic region of the 1H NMR spectrum contains signals corresponding to the three unique protons on the pyridine ring. These signals appear in the typical aromatic region between 7-9 ppm and show characteristic coupling patterns based on their relative positions on the ring. The proximity of the electron-withdrawing carboxylate group influences the chemical shifts of nearby aromatic protons, causing them to appear at lower field compared to unsubstituted pyridine.

Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the ester group appears characteristically downfield around 165-170 ppm, while the aromatic carbons of the pyridine ring appear in the typical range of 120-150 ppm. The aliphatic carbons of the ethyl group and hydroxymethyl substituent appear in their expected upfield regions, providing complete structural confirmation.

Infrared (IR) spectroscopy identifies the key functional groups through their characteristic vibrational frequencies. The hydroxyl group of the hydroxymethyl substituent produces a broad absorption band in the 3200-3600 cm⁻¹ region due to O-H stretching vibrations. The carbonyl group of the ester functionality exhibits a strong absorption around 1720-1740 cm⁻¹, characteristic of ester C=O stretching. The aromatic C=C stretching vibrations of the pyridine ring appear in the 1450-1600 cm⁻¹ region, confirming the aromatic character of the ring system.

Solubility and Partition Coefficients

The solubility characteristics of this compound reflect the balance between its hydrophilic and lipophilic structural elements. The compound demonstrates solubility in water due to the hydrogen-bonding capabilities of both the hydroxymethyl group and the ester carbonyl oxygen. This aqueous solubility is enhanced by the basic nature of the pyridine nitrogen, which can undergo protonation in acidic solutions to form water-soluble salts.

The compound also exhibits good solubility in organic solvents, particularly those capable of hydrogen bonding such as alcohols, ethers, and esters. The ethyl ester group contributes to solubility in less polar organic solvents, while the hydroxymethyl group maintains compatibility with more polar media. This dual solubility profile makes the compound suitable for use in various reaction media and extraction procedures.

Partition coefficients, which describe the distribution of the compound between immiscible phases, are influenced by the multiple functional groups present. The presence of both hydrophilic (hydroxymethyl, ester oxygen) and lipophilic (ethyl, aromatic ring) elements suggests moderate partition coefficients in octanol-water systems. These values are important for predicting biological membrane permeability and pharmacokinetic behavior when the compound is used as a pharmaceutical intermediate.

Electronic and Structural Analysis

Bond Angles and Molecular Geometry

The molecular geometry of this compound is primarily dictated by the planar aromatic pyridine ring system and the tetrahedral arrangements around sp³ hybridized carbon atoms. The pyridine ring maintains the characteristic bond angles of aromatic six-membered rings, with internal angles of approximately 120° around each ring carbon and nitrogen atom. The nitrogen lone pair occupies an sp² orbital in the plane of the ring, contributing to the aromatic electron system while maintaining the planar geometry.

The carboxylate ester group attached at position 2 adopts a planar configuration that is essentially coplanar with the pyridine ring due to conjugation between the carbonyl π system and the aromatic ring. The C-C-O bond angle at the ester linkage approaches 120°, consistent with sp² hybridization of the carbonyl carbon. The ethyl portion of the ester extends away from the ring plane, with the O-C-C bond angle of approximately 109° reflecting the tetrahedral geometry around the sp³ hybridized carbon atoms.

The hydroxymethyl substituent at position 6 creates a tetrahedral environment around the methylene carbon, with C-C-O and H-C-H bond angles of approximately 109°. This group can rotate relatively freely around the C-C bond connecting it to the pyridine ring, though steric interactions with neighboring atoms may favor certain conformations. The hydroxyl group itself can participate in intramolecular hydrogen bonding with the pyridine nitrogen or ester oxygen, potentially stabilizing specific conformational arrangements.

Electron Distribution and Resonance Effects

The electron distribution in this compound is significantly influenced by the aromatic π electron system of the pyridine ring and the electron-withdrawing effects of the carboxylate ester group. The pyridine nitrogen contributes one electron to the aromatic sextet while retaining a lone pair in an sp² orbital, making the nitrogen atom electron-rich and capable of acting as a Lewis base. However, the electron-withdrawing carboxylate group at the adjacent position reduces the electron density on the nitrogen, decreasing its basicity compared to unsubstituted pyridine.

Resonance effects play a crucial role in stabilizing the molecule and influencing its reactivity. The carboxylate ester group can participate in resonance with the pyridine ring, with electron density flowing from the ring toward the electronegative oxygen atoms. This delocalization stabilizes the molecule but creates a partial positive charge on the ring carbons, particularly those adjacent to the ester group. The resonance structures show that the carbonyl carbon becomes electrophilic, enhancing its susceptibility to nucleophilic attack.

The hydroxymethyl group at position 6 acts as a weak electron-donating substituent through inductive effects, partially offsetting the electron-withdrawing influence of the carboxylate group. The oxygen atom of the hydroxyl group possesses lone pairs that can participate in hydrogen bonding interactions, both intramolecularly and intermolecularly. These electronic effects influence the compound's reactivity patterns, with the electron-deficient regions being more susceptible to nucleophilic attack while electron-rich areas favor electrophilic substitution.

Computational Modeling Approaches

Computational modeling of this compound has employed various theoretical methods to predict its structure, properties, and reactivity. Density functional theory (DFT) calculations using basis sets such as 6-31G with diffuse and polarization functions have been utilized to optimize the molecular geometry and calculate electronic properties. These calculations confirm the planar nature of the pyridine ring and the near-coplanar arrangement of the carboxylate ester group, consistent with experimental observations.

Molecular orbital calculations reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the compound's electronic excitation properties and chemical reactivity. The HOMO is typically localized on the pyridine ring and the hydroxymethyl group, while the LUMO involves the carboxylate ester π* orbital. The energy gap between these orbitals influences the compound's stability and its tendency to participate in electron transfer reactions.

Natural hybrid orbital (NHO) analysis has been employed to understand the bonding characteristics and charge distribution within the molecule. This analysis reveals the hybridization states of individual atoms and the extent of electron delocalization throughout the π system. The results show that the pyridine nitrogen maintains significant sp² character while the hydroxymethyl carbon exhibits pure sp³ hybridization. Electrostatic potential mapping provides visual representations of charge distribution, highlighting regions of positive and negative electrostatic potential that influence intermolecular interactions.

Semi-empirical methods and molecular mechanics calculations have been used to explore conformational preferences and to model the compound's behavior in different environments. These studies investigate the rotation barriers around single bonds and identify the most stable conformations under various conditions. The calculations predict that intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen or ester oxygen may stabilize certain conformations, though the energy differences are typically small due to the flexibility of the hydroxymethyl group.

属性

IUPAC Name |

ethyl 6-(hydroxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)8-5-3-4-7(6-11)10-8/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFOARSBQKJGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448367 | |

| Record name | Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41337-81-9 | |

| Record name | 2-Pyridinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41337-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl 6-(hydroxymethyl)picolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate typically involves the esterification of 6-(hydroxymethyl)pyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

化学反应分析

Types of Reactions

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: 6-(carboxymethyl)pyridine-2-carboxylic acid.

Reduction: Ethyl 6-(hydroxymethyl)pyridine-2-methanol.

Substitution: 6-(hydroxymethyl)-3-nitropyridine-2-carboxylate.

科学研究应用

Pharmaceutical Development

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is primarily utilized as an intermediate in synthesizing pharmaceuticals. Its structural properties enable modifications that enhance drug efficacy, particularly for compounds targeting neurological disorders. Research indicates that derivatives of this compound can lead to improved therapeutic agents with better bioavailability and reduced side effects. For instance, studies have demonstrated its potential in synthesizing novel anti-HIV agents and other therapeutics that modulate immune responses .

Agricultural Chemistry

In agricultural chemistry, this compound plays a crucial role in developing agrochemicals. It contributes to formulating safer and more efficient pesticides by enhancing their effectiveness against pests while minimizing environmental impact. Its unique properties allow researchers to design agrochemicals that are less harmful to non-target organisms and degrade more readily in the environment, thus promoting sustainable agricultural practices .

Biochemical Research

Researchers employ this compound in biochemical studies, particularly those focused on enzyme activity and metabolic pathways. The compound aids in elucidating mechanisms underlying cellular processes, such as signal transduction and metabolic regulation. For example, it has been used to study the effects of various pyridine derivatives on enzyme kinetics, providing insights into their potential roles as enzyme inhibitors or activators .

Material Science

In material science, this compound is explored for developing novel materials, particularly polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength, thermal stability, and chemical resistance. This compound is significant for creating advanced materials used in electronics, coatings, and packaging applications .

Flavor and Fragrance Industry

The flavor and fragrance industry also investigates this compound for its potential use as a flavoring agent. Its unique molecular structure can contribute to the development of novel fragrances that appeal to consumers. Research in this area focuses on understanding how variations in the compound's structure can influence sensory properties, leading to enhanced product formulations .

Summary Table of Applications

| Application Area | Key Uses/Benefits |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis; enhances efficacy |

| Agricultural Chemistry | Development of safer pesticides; sustainable practices |

| Biochemical Research | Study of enzyme activity; insights into metabolic pathways |

| Material Science | Development of advanced polymers; improved material properties |

| Flavor & Fragrance | Novel flavoring agents; enhanced sensory profiles |

Case Studies

- Pharmaceutical Synthesis : A study demonstrated the synthesis of a series of anti-HIV compounds using this compound as a key intermediate. The resulting compounds exhibited significant antiviral activity against HIV strains .

- Agrochemical Development : Research highlighted the effectiveness of a pesticide formulation incorporating this compound, which showed higher efficacy against target pests compared to traditional formulations while reducing toxicity to beneficial insects .

- Polymer Enhancement : A project focused on using this compound in creating polymer composites that displayed enhanced thermal stability and mechanical strength compared to standard polymers without this additive .

作用机制

The mechanism of action of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

相似化合物的比较

Structural and Physicochemical Properties

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (41337-81-9) | C9H11NO3 | 181.19 | 6-CH2OH, 2-COOEt | High polarity due to -CH2OH; moderate logP |

| Methyl 6-methoxy-5-methylpyridine-3-carboxylate (234107-97-2) | C9H11NO3 | 181.19 | 6-OCH3, 5-CH3, 3-COOMe | Lipophilic (methoxy/methyl enhance logP) |

| Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (67625-38-1) | C10H9N2O2Cl | 224.64 | 6-Cl, fused imidazole ring | Higher reactivity (Cl for SNAr) |

| Ethyl 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate (315) | C9H8F3NO3 | 235.16 | 4-OH, 6-CF3, 2-COOEt | Electron-withdrawing CF3; acidic hydroxyl |

| Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate (75894-42-7) | C10H10N2O3 | 206.20 | 5-CN, 2-OH, 6-CH3 | Hydrogen-bonding via -CN and -OH |

Key Observations :

- Polarity : The hydroxymethyl group in the target compound increases hydrophilicity compared to methoxy (234107-97-2) or trifluoromethyl (315) derivatives .

- Reactivity : Chloro-substituted analogs (e.g., 67625-38-1) are more reactive in nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing Cl, whereas the hydroxymethyl group may participate in hydrogen bonding or oxidation reactions .

- Electronic Effects : Trifluoromethyl groups (315) impart strong electron-withdrawing effects, stabilizing negative charges and altering pKa values of adjacent functional groups .

生物活性

Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (C9H11NO3) is a compound that belongs to the pyridine family, characterized by its unique hydroxymethyl group at the 6-position of the pyridine ring. This structural feature contributes significantly to its biological activity, making it a compound of interest in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has a molecular weight of 181.19 g/mol and is synthesized through the esterification of 6-(hydroxymethyl)pyridine-2-carboxylic acid with ethanol. The presence of the hydroxymethyl group enhances its reactivity and potential interactions with biological targets .

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| Hydroxymethyl Group Position | 6-position of the pyridine ring |

| Ethyl Ester Group Position | 2-position of the pyridine ring |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor , blocking active sites and preventing substrate binding, which can lead to anti-inflammatory or antimicrobial effects. Research has indicated that this compound can modulate various biochemical pathways, influencing cellular processes .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of this compound. By inhibiting specific inflammatory pathways, this compound may reduce inflammation in various models, making it a candidate for further investigation in inflammatory diseases .

Enzyme Interaction Studies

Research involving enzyme assays has shown that this compound can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response. The inhibition of COX enzymes suggests that this compound could be utilized in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential .

Case Study 2: Inhibition of Inflammatory Pathways

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound effectively mitigates inflammatory responses at the cellular level .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 6-methylpyridine-2-carboxylate | Methyl group instead of hydroxymethyl | Moderate antimicrobial activity |

| Ethyl 6-(methoxymethyl)pyridine-2-carboxylate | Methoxymethyl group | Limited anti-inflammatory effects |

| Ethyl 6-(hydroxypyridine-2-carboxylate | Hydroxyl group without hydroxymethyl | Antibacterial but less potent |

The presence of the hydroxymethyl group in this compound enhances its reactivity and biological activity compared to its analogs, making it a valuable compound for further research.

常见问题

Q. What are the common synthetic routes for Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate?

The synthesis of this compound typically involves functionalization of pyridine derivatives. A two-step approach is often employed:

Esterification/Coupling Reactions : Ethyl esters are introduced via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or direct esterification. For example, describes a Suzuki coupling using phenylboronic acid and Pd(PPh₃)₄ to functionalize a pyridine core .

Hydroxymethyl Introduction : The hydroxymethyl group (-CH₂OH) can be introduced via reduction of a carbonyl intermediate (e.g., using NaBH₄) or through protective-group strategies.

Q. Key Methodological Considerations :

- Use anhydrous conditions for esterification to avoid hydrolysis.

- Purification via silica gel chromatography (heptane/ethyl acetate gradients) ensures high purity .

Q. How is the compound characterized using spectroscopic methods?

Characterization relies on:

- NMR Spectroscopy :

- ¹H NMR : Peaks for the ethyl ester (δ ~4.3–4.4 ppm, quartet; δ ~1.3–1.4 ppm, triplet) and hydroxymethyl group (δ ~4.5–5.0 ppm, exchangeable proton) are critical .

- ¹³C NMR : Confirms ester carbonyl (~165–170 ppm) and pyridine ring carbons.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) with <5 ppm error .

- IR Spectroscopy : Detects ester C=O (~1720 cm⁻¹) and hydroxyl O-H (~3200–3500 cm⁻¹) stretches.

Data Interpretation Tip : Cross-reference with analogs like Ethyl 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate () to resolve ambiguous signals .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield?

Optimization requires systematic variation of:

- Catalyst Loading : Reduce Pd(PPh₃)₄ from 10 mol% to 5 mol% while monitoring conversion (TLC).

- Temperature : Elevated temperatures (80–100°C) may accelerate coupling but risk side reactions.

- Solvent System : Replace dioxane with toluene or THF to improve solubility of boronic acid derivatives .

Case Study : In , Suzuki coupling at reflux in dioxane yielded 45% product. Pre-stirring reagents at room temperature for 30 minutes could enhance catalyst activation and improve yield .

Q. What strategies resolve contradictory data in spectral analysis?

Contradictions (e.g., unexpected NMR splitting or HRMS deviations) may arise from:

- Tautomerism : The hydroxymethyl group’s -OH can participate in hydrogen bonding, shifting proton signals. Use deuterated DMSO to identify exchangeable protons .

- Impurity Co-elution : Re-purify via preparative HPLC or recrystallization (e.g., ethanol/water mixtures).

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 60°C) can clarify conformational flexibility .

Example : A discrepancy in HRMS ([M+H]⁺ observed vs. calculated) might indicate isotopic interference (e.g., Cl or F isotopes). Use isotopic distribution simulations (e.g., MestReNova) to validate .

Q. How can computational modeling predict reactivity or stability?

- DFT Calculations : Model the electronic structure to identify reactive sites (e.g., nucleophilic hydroxymethyl group).

- Solubility Prediction : Tools like COSMO-RS estimate solubility in solvents (e.g., DMSO vs. ethanol) for reaction design.

- Degradation Pathways : Molecular dynamics simulations predict hydrolytic stability of the ester group under acidic/basic conditions.

Validation : Compare computational results with experimental stability assays (e.g., pH-dependent hydrolysis monitored by HPLC) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane).

- Byproduct Management : Optimize stoichiometry to minimize side products (e.g., over-reduction of carbonyl intermediates).

- Safety : Hydroxymethyl groups may oxidize exothermically; conduct DSC/TGA analyses to assess thermal risks .

Scaled Example : ’s procedure produced 1.29 g (45% yield) at 2.4 mmol scale. For 10 mmol scale, maintain reagent concentrations <0.2 M to ensure efficient heat transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。